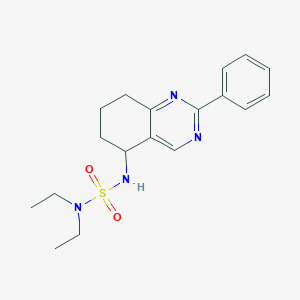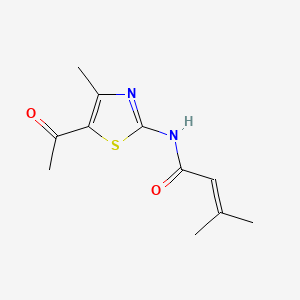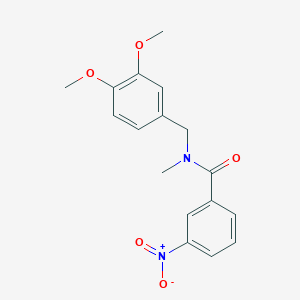![molecular formula C14H19N3O2S2 B5678734 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide, often involves reactions of N-sulfonylamines with certain precursors to form thiadiazoles, oxathiazoles, and acrylamidines. These reactions are crucial for developing various thiadiazole derivatives with potential applications in medicinal chemistry and bioorganic studies (Tornus, Schaumann*, & Adiwidjaja, 1996).
Molecular Structure Analysis
Thiadiazole derivatives, including those structurally related to N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide, exhibit various molecular conformations and tautomeric forms that significantly influence their biological and pharmaceutical activities. Spectroscopic methods, such as Fourier Transform infrared and nuclear magnetic resonance, are employed to identify these forms and understand their implications (Erturk, Gumus, Dikmen, & Alver, 2016).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole derivatives are diverse and include interactions with various isozymes, demonstrating the potential for selective inhibition. Such properties are essential for the development of targeted therapeutic agents, highlighting the compound's relevance in biochemical research (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-14(2,3)9-12-15-16-13(20-12)17-21(18,19)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCQVPVSJAFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-{2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5678656.png)

![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)
![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)
![8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)

![1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5678683.png)
![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)



![5-ethyl-N~4~-methyl-N~4~-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5678721.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5678727.png)
![[3-(cyclopropylmethyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B5678749.png)